2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone
Description
2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone is a chemical compound with the molecular formula C9H16ClNO and a molecular weight of 189.68 g/mol . It is also known by its IUPAC name, 1-(chloroacetyl)-2-ethylpiperidine . This compound is typically used in research and development settings and is not intended for direct human use .
Properties
IUPAC Name |
2-chloro-1-(2-ethylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-2-8-5-3-4-6-11(8)9(12)7-10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNWFNUBOBSJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399699 | |
| Record name | 2-Chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76395-72-7 | |
| Record name | 2-Chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-ethylpiperidine with chloroacetyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products
Nucleophilic substitution: The major products are substituted ethanones, depending on the nucleophile used.
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone involves its interaction with nucleophiles, leading to the formation of substituted products . The chloro group acts as a leaving group, facilitating nucleophilic attack and subsequent substitution reactions . The compound’s reactivity is influenced by the electronic and steric properties of the piperidine ring and the ethyl substituent .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2-methylpiperidin-1-yl)ethanone
- 2-Chloro-1-(2-propylpiperidin-1-yl)ethanone
- 2-Chloro-1-(2-isopropylpiperidin-1-yl)ethanone
Uniqueness
2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone is unique due to its specific ethyl substitution on the piperidine ring, which influences its reactivity and the types of reactions it undergoes . This structural feature distinguishes it from other similar compounds and can affect its applications in research and industry .
Biological Activity
2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₉H₁₄ClN
- Molecular Weight : 175.67 g/mol
- Chemical Structure : The compound features a chloro group attached to an ethanone moiety, linked to a piperidine ring, which is known for its diverse biological activities.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems. The presence of both chloro and carbonyl functional groups enables the compound to participate in nucleophilic substitution reactions, potentially modifying proteins or other biomolecules.
Key Mechanisms Include :
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing neural signaling pathways.
Pharmacological Properties
Research has indicated that compounds containing piperidine structures often exhibit a range of pharmacological effects, including:
- Analgesic Effects : Potential pain relief properties.
- Anti-inflammatory Activity : May reduce inflammation through various biochemical pathways.
- Antimicrobial Properties : Exhibits activity against certain bacterial strains.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and related compounds:
Case Study: Analgesic Activity
A notable case study involved the evaluation of piperidine derivatives for their analgesic effects. In preclinical trials, compounds similar to this compound were tested for their ability to reduce pain responses in animal models. Results indicated significant reductions in pain perception, suggesting a mechanism involving opioid receptor modulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
